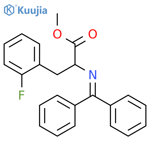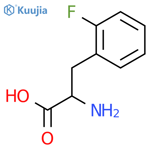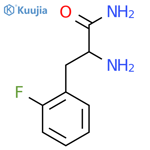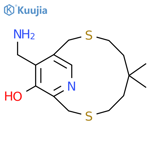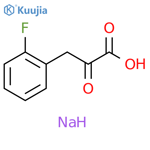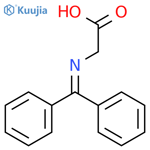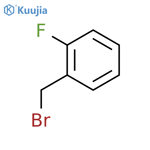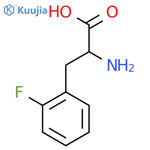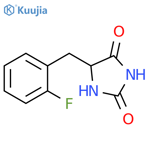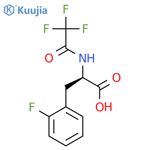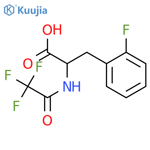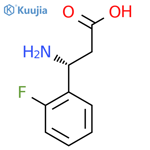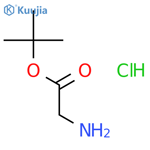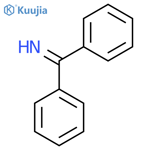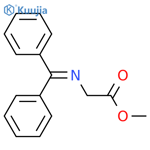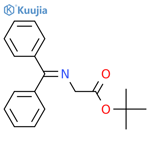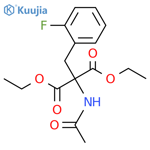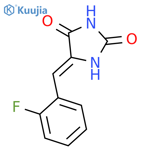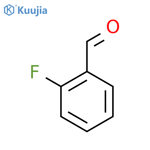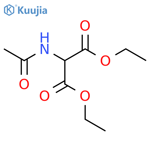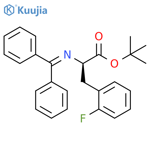- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)
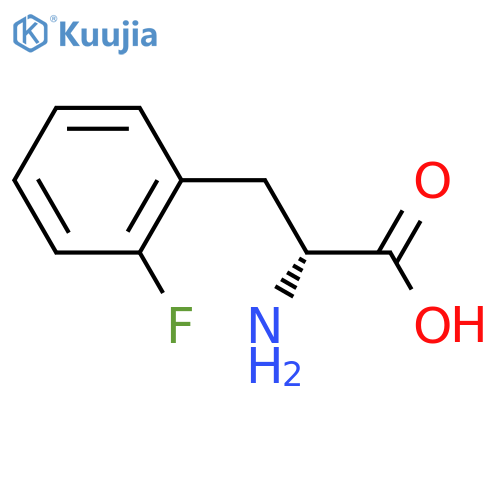
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
- o-Fluoro-D-phenylalanine
- D-2-Fluorophe
- 3-(2-Fluoropheny)-D-alanine
- 2-Fluoro-D-phenylalanine
- D-2-FLUOROPHENYLALANINE
- D-2-F-Phe-OH
- H-D-Phe(2-F)-OH
- 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
- 2-FLUORO-D-PHE
- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
- (R)-2-Fluorophenylalanine Hydrochloride Salt
- H-D-Phe(2-F)-OH.HCl
- PubChem23304
- (r)-o-fluorophenylalanine
- D-2-Fluoro phenylalanine
- VZ24655
- AM83328
- RTR-0
- 2-Fluoro-D-phenylalanine (ACI)
- D
- AC-5822
- PD196711
- MFCD00066447
- CS-W010744
- (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
- 122839-51-4
- (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
- AS-14324
- 97731-02-7
- CHEBI:155832
- EN300-199908
- J-004866
- (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
- DTXSID90924286
- AKOS016843018
- HY-W010028
- 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
- SCHEMBL268942
-
- MDL: MFCD00066447
- インチ: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
- InChIKey: NYCRCTMDYITATC-MRVPVSSYSA-N
- ほほえんだ: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O
計算された属性
- せいみつぶんしりょう: 219.046
- どういたいしつりょう: 219.046
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63.3
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.293
- ゆうかいてん: 242-252°C
- ふってん: 308.1±32.0 °C at 760 mmHg
- フラッシュポイント: 140.1±25.1 °C
- PSA: 63.32000
- LogP: 2.28240
- ようかいせい: 未確定
- ひせんこうど: 14 º (c=1% in H2O)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: S22;S24/25
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-199908-0.5g |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 95% | 0.5g |
$54.0 | 2023-09-16 | |
| Enamine | EN300-199908-50.0g |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 95% | 50g |
$1479.0 | 2023-06-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27524-1g |
2-Fluoro-D-phenylalanine, 99+% |
97731-02-7 | 99+% | 1g |
¥3113.00 | 2023-02-24 | |
| MedChemExpress | HY-W010028-1g |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 1g |
¥200 | 2024-04-15 | ||
| MedChemExpress | HY-W010028-5g |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 99.19% | 5g |
¥296 | 2024-07-20 | |
| Chemenu | CM100670-25g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 25g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D504433-5g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 97% | 5g |
$140 | 2024-05-24 | |
| Apollo Scientific | PC8358-10g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 98% | 10g |
£121.00 | 2023-09-02 | |
| Apollo Scientific | PC8358-1g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 98% | 1g |
£44.00 | 2023-09-02 | |
| TRC | F401680-50mg |
2-Fluoro-D-phenylalanine |
97731-02-7 | 50mg |
$ 65.00 | 2022-06-05 |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 合成方法
ごうせいかいろ 1
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
ごうせいかいろ 2
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
ごうせいかいろ 3
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid
- Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimic, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
- Antibacterials and/or modulators of biofilm formation and methods of using the same, United States, , ,
ごうせいかいろ 6
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
ごうせいかいろ 7
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
ごうせいかいろ 8
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
ごうせいかいろ 9
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
- Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral converters, Bulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188
ごうせいかいろ 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis, Journal of Organic Chemistry, 2009, 74(18), 6953-6959
ごうせいかいろ 11
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
ごうせいかいろ 12
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
ごうせいかいろ 13
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
ごうせいかいろ 14
- Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycine, Chemija, 1996, 19(4), 80-82
ごうせいかいろ 15
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
ごうせいかいろ 16
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
ごうせいかいろ 17
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
ごうせいかいろ 18
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
ごうせいかいろ 19
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
ごうせいかいろ 20
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials
- N-(Diphenylmethylene)-2-fluoro-D-phenylalanine 1,1-dimethylethyl ester
- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
- DL-Phenylalanine, N-(diphenylmethylene)-2-fluoro-, methyl ester
- Glycine, N-(diphenylmethylene)-
- 2,4-IMIDAZOLIDINEDIONE, 5-[(2-FLUOROPHENYL)METHYLENE]-
- Hydantoin
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- Propanedioic acid, (acetylamino)[(2-fluorophenyl)methyl]-, diethyl ester
- 2-Amino-3-(2-fluorophenyl)propanamide
- 3,9-Dithia-12-azabicyclo[9.2.2]pentadeca-11,13,14-trien-15-ol, 14-(aminomethyl)-6,6-dimethyl-, (S)- (9CI)
- 1,3-diethyl 2-acetamidopropanedioate
- 2-Fluorobenzaldehyde
- Glycine tert-butyl ester hydrochloride
- Diphenylmethanimine
- 1-(bromomethyl)-2-fluorobenzene
- 5-[(2-fluorophenyl)methyl]-2,4-Imidazolidinedione
- Phenylalanine,2-fluoro-N-(trifluoroacetyl)- (9CI)
- N-(Diphenylmethylene)glycine tert-butyl ester
- Methyl 2-((diphenylmethylene)amino)acetate
- Benzenepropanoic acid, 2-fluoro-α-oxo-, sodium salt (1:1)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 関連文献
-
1. α-Chymotrypsin-catalysed peptide synthesis using activated esters as acyl donorsToshifumi Miyazawa,Shin'ichi Nakajo,Miyako Nishikawa,Kiwamu Imagawa,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 1996 2867
-
Alison M. Hill,Betty L. Thompson Chem. Commun. 2003 1360
(R)-2-Amino-3-(2-fluorophenyl)propanoic acidに関する追加情報
Introduction to (R)-2-Amino-3-(2-fluorophenyl)propanoic Acid (CAS No. 97731-02-7)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid, identified by its CAS number 97731-02-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure compound has garnered considerable attention due to its structural uniqueness and potential biological activities. The presence of a fluorine atom in the phenyl ring and the specific stereochemistry at the chiral center contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various therapeutic agents.
The compound's structure consists of an amino group attached to a propanoic acid backbone, with a 2-fluorophenyl moiety at the third carbon position. This arrangement imparts specific electronic and steric effects that influence its reactivity and interaction with biological targets. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in drug molecules, a phenomenon widely exploited in modern drug design.
In recent years, (R)-2-amino-3-(2-fluorophenyl)propanoic acid has been extensively studied for its role in the development of novel pharmaceuticals. Its enantiomeric purity ensures that it can be used without the risk of racemization, which is crucial for drugs where stereochemistry plays a critical role in efficacy and safety. The compound's versatility as a building block has led to its incorporation in synthetic pathways for various bioactive molecules.
One of the most compelling applications of this compound is in the field of protease inhibition. Proteases are enzymes that play pivotal roles in numerous physiological processes, and their dysregulation is associated with several diseases, including cancer and inflammation. The unique structural features of (R)-2-amino-3-(2-fluorophenyl)propanoic acid make it an excellent scaffold for designing inhibitors that can selectively target specific proteases. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against caspase-3, an enzyme crucial for apoptosis regulation.
Furthermore, the fluorine substituent in the phenyl ring enhances the compound's binding affinity to its target enzymes. This is due to the ability of fluorine to engage in strong dipole-dipole interactions and hydrogen bonding, which are critical for stabilizing enzyme-inhibitor complexes. Such interactions are often harder to achieve with hydrogen or chlorine atoms, making fluorinated compounds particularly effective in drug design.
Another area where (R)-2-amino-3-(2-fluorophenyl)propanoic acid has shown promise is in the development of kinase inhibitors. Kinases are another class of enzymes that are frequently implicated in disease pathways, particularly cancer. By modifying the structure of this compound to include kinase-specific binding motifs, researchers have been able to develop inhibitors that show high selectivity and potency against various kinases. For example, derivatives of this compound have been reported to inhibit tyrosine kinases, which are overactive in many cancer cell lines.
The synthesis of (R)-2-amino-3-(2-fluorophenyl)propanoic acid also presents an interesting challenge from a chemical perspective. The need for enantiomeric purity requires careful control over reaction conditions to avoid racemization. Advanced synthetic techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high yields of the desired enantiomer. These methods not only ensure purity but also improve scalability for industrial applications.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have helped researchers understand how different substituents affect the biological activity of (R)-2-amino-3-(2-fluorophenyl)propanoic acid. By predicting how these changes influence enzyme binding, scientists can design more effective inhibitors with fewer experimental trials. This approach has significantly accelerated the drug discovery process and reduced costs associated with traditional trial-and-error methods.
In addition to its role as an intermediate in drug synthesis, (R)-2-amino-3-(2-fluorophenyl)propanoic acid has also found applications in material science. Its unique structural properties make it suitable for developing novel polymers and coatings with enhanced mechanical strength and chemical resistance. These materials can find use in various industries, including aerospace and automotive manufacturing.
The environmental impact of synthesizing and using this compound is another important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, biocatalytic methods using enzymes as catalysts have been explored as alternatives to traditional chemical synthesis. Such approaches not only reduce environmental footprint but also improve sustainability in pharmaceutical production.
Future research directions for (R)-2-amino-3-(2-fluorophenyl)propanoic acid include exploring its potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are compounds that help direct reactions towards one enantiomer over another without being consumed in the process. By leveraging this property, researchers can develop more efficient synthetic routes for complex molecules with high enantiomeric purity.
Moreover, investigating the pharmacokinetic properties of derivatives of this compound will be crucial for optimizing their therapeutic efficacy. Understanding how these molecules are absorbed, distributed, metabolized, and excreted by the body will provide valuable insights into their potential as drugs. This information can guide further modifications to improve bioavailability and reduce side effects.
In conclusion, (R)-2-amino-3-(2-fluorophenyl)propanoic acid (CAS No. 97731-02-7) is a versatile and highly valuable compound with significant applications across multiple fields. Its unique structural features make it an excellent scaffold for designing biologically active molecules, particularly protease and kinase inhibitors. Advances in synthetic chemistry, computational modeling, and green chemistry continue to enhance its utility and expand its potential applications.
97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid) 関連製品
- 1132-68-9(p-Fluoro-L-phenylalanine)
- 266360-60-5(2,4-Difluoro-D-Phenylalanine)
- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)
- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)
- 19883-77-3(3-Fluoro-L-phenylalanine)
- 110117-84-5(H-D-Phe(3-F)-OH)
- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)
- 33787-05-2(L-2,6-Difluorophenylalanine)
- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)
- 19883-78-4(2-Fluoro-L-phenylalanine)

